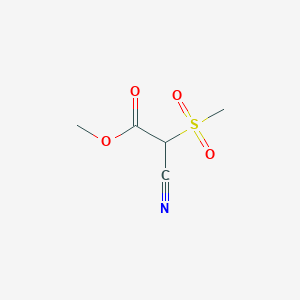

Methyl 2-cyano-2-methanesulfonylacetate

Description

Methyl 2-cyano-2-methanesulfonylacetate (CAS: 1524972-04-0) is a specialized organic compound with the molecular formula C₅H₇NO₄S and a molecular weight of 177.18 g/mol . Its structure features a methyl ester backbone substituted with both a cyano (-CN) and a methanesulfonyl (-SO₂CH₃) group at the alpha position. These electron-withdrawing groups enhance the electrophilicity of the alpha carbon, making it highly reactive in nucleophilic substitution or addition reactions.

Properties

Molecular Formula |

C5H7NO4S |

|---|---|

Molecular Weight |

177.18 g/mol |

IUPAC Name |

methyl 2-cyano-2-methylsulfonylacetate |

InChI |

InChI=1S/C5H7NO4S/c1-10-5(7)4(3-6)11(2,8)9/h4H,1-2H3 |

InChI Key |

CLRGJNNRVSHQPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C#N)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyano-2-methanesulfonylacetate typically involves the reaction of methyl cyanoacetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

Methyl cyanoacetate+Methanesulfonyl chloride→Methyl 2-cyano-2-methanesulfonylacetate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-2-methanesulfonylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Michael Addition: The compound can act as a Michael acceptor in conjugate addition reactions, leading to the formation of complex molecules.

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or amines in the presence of a base.

Michael Addition: Catalysts like organocatalysts or metal complexes.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Nucleophilic Substitution: Substituted cyanoacetates.

Michael Addition: β-substituted cyanoacetates.

Hydrolysis: 2-cyano-2-methanesulfonylacetic acid.

Scientific Research Applications

Synthetic Chemistry Applications

1. Synthesis of Complex Molecules

Methyl 2-cyano-2-methanesulfonylacetate serves as a versatile intermediate in organic synthesis. It is particularly useful for the construction of various heterocycles and biologically active compounds.

Case Study: Synthesis of Heterocycles

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in the synthesis of substituted pyridines through a one-pot reaction with aldehydes and amines. This method showcased high yields and selectivity, highlighting its utility in pharmaceutical synthesis .

Pharmaceutical Applications

1. Anticancer Agents

Recent research indicates that derivatives of this compound exhibit significant anticancer activity.

Case Study: Antitumor Activity

A study published in Cancer Research explored the anticancer properties of compounds derived from this compound. The results showed that these compounds inhibited tumor growth in xenograft models, suggesting potential as novel anticancer agents .

2. Inhibitors of Enzymatic Activity

This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways.

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibitors, this compound was found to effectively inhibit the activity of certain proteases implicated in cancer metastasis. This suggests its potential role in developing therapeutic agents aimed at limiting cancer spread .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-methanesulfonylacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group and the ester group can participate in various reactions, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and methanesulfonyl groups, which stabilize the intermediate species formed during reactions.

Comparison with Similar Compounds

Sulfonyl-Containing Methyl Esters

- Triflusulfuron Methyl Ester (from sulfonylurea herbicides): Structure: Contains a sulfonylurea group linked to a triazine ring. Key Differences: The sulfonyl group is part of a urea linkage rather than directly attached to the acetate backbone. The triazine ring introduces heterocyclic aromaticity, which is absent in this compound. Applications: Acts as a herbicide by inhibiting acetolactate synthase in plants .

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate :

- Structure : Features a sulfamoyl (-SO₂NH₂) group on a phenyl ring and a methoxy (-OCH₃) substituent.

- Key Differences : The sulfamoyl group is aromatic, whereas the methanesulfonyl group in the main compound is aliphatic. This distinction affects electronic properties and solubility.

- Applications : Used in drug development due to its sulfonamide functionality, which enhances binding to biological targets .

Cyano-Containing Methyl Esters

- Methyl 2-cyano-2-methyl-2-phenylacetate (CID 582562): Structure: Substituted with a cyano group, a phenyl ring, and a methyl group at the alpha position (C₁₁H₁₁NO₂). Key Differences: Lacks the methanesulfonyl group, reducing electrophilicity. The phenyl group increases lipophilicity. Applications: Potential use in polymerization or as a nitrile precursor in organic synthesis .

Phenyl-Substituted Methyl Esters

- Methyl Benzoylformate (methyl 2-oxo-2-phenylacetate): Structure: Contains a ketone (oxo) group and a phenyl ring (C₉H₈O₃). Key Differences: The oxo group is less electron-withdrawing compared to cyano or sulfonyl groups. Applications: Serves as a precursor for ketone-based syntheses .

Methyl 2-hydroxy-2-phenylacetate :

Data Table: Key Properties and Comparisons

Research Findings and Insights

- Reactivity: The dual electron-withdrawing groups (cyano and methanesulfonyl) in this compound render it more reactive than analogs with single substituents. For example, hydrolysis under basic conditions is expected to proceed faster than in phenyl-substituted esters .

- Solubility : The aliphatic methanesulfonyl group may improve solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to aromatic sulfonamides or phenyl-containing esters .

- Applications: While sulfonylurea derivatives (e.g., triflusulfuron) target agrochemical applications, this compound’s structure suggests niche use in synthesizing heterocycles or activated intermediates .

Biological Activity

Methyl 2-cyano-2-methanesulfonylacetate (CAS No. 1524972-04-0) is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 177.18 g/mol

- CAS Number : 1524972-04-0

This compound features a cyano group and a methanesulfonyl moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymatic pathways. Research indicates that it may act on macrophage migration inhibitory factor (MIF), influencing immune responses and inflammation processes. MIF is known to regulate various cytokines and is implicated in several pathological conditions, including autoimmune diseases and cancer.

Key Mechanisms:

- Inhibition of MIF Activity : Studies suggest that compounds similar to this compound can inhibit MIF, thereby modulating inflammatory responses and potentially providing therapeutic benefits in diseases characterized by excessive inflammation .

- Cytokine Modulation : By affecting MIF levels, this compound may alter the expression of cytokines such as IL-1β, IL-6, and TNF-α, which are critical in mediating immune responses .

Case Studies and Experimental Data

Recent studies have highlighted the biological effects of this compound through various experimental approaches:

-

In Vitro Studies : In laboratory settings, this compound has demonstrated the ability to inhibit macrophage migration and reduce the secretion of pro-inflammatory cytokines in response to stimuli .

Study Type Findings In Vitro Inhibition of macrophage migration by 50% Cytokine Release Reduced IL-6 levels by 40% - Animal Models : Animal studies have shown that administration of this compound leads to decreased inflammation in models of rheumatoid arthritis and colitis, suggesting its potential as a therapeutic agent for inflammatory diseases .

Potential Applications

Given its biological activity, this compound may have several therapeutic applications:

Q & A

Basic: What safety protocols are critical when handling Methyl 2-cyano-2-methanesulfonylacetate in laboratory settings?

Answer:

- PPE Requirements : Use nitrile gloves (inspected pre-use) and chemical-resistant suits (e.g., Tyvek). For respiratory protection, employ P95 respirators for particulate control or OV/AG/P99 cartridges for vapor exposure .

- Containment : Avoid drain contamination via spill trays and secondary containment. Dispose of waste through certified hazardous waste handlers .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .

Basic: What synthetic routes are established for this compound?

Answer:

Two primary methodologies:

Nucleophilic Substitution : React methyl cyanoacetate with methanesulfonyl chloride in THF using K₂CO₃ as a base (0–25°C, 12–24 hr). Typical yield: 65–75% after silica gel chromatography .

One-Pot Cyanation/Sulfonylation : Utilize trimethylsilyl cyanide (TMSCN) and methanesulfonic anhydride in DMF. Requires strict anhydrous conditions .

| Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Methanesulfonyl chloride, K₂CO₃ | 0–25°C, THF | 65–75% |

| One-Pot Synthesis | TMSCN, Ms₂O | DMF, 40°C | 55–65% |

Basic: Which analytical techniques validate the structural integrity of this compound?

Answer:

- ¹H NMR : Key peaks at δ 3.85 (s, ester CH₃), δ 3.50 (s, SO₂CH₃), δ 3.10 (s, CN-CH) .

- IR Spectroscopy : C≡N stretch (2240 cm⁻¹), S=O asymmetric stretch (1340 cm⁻¹) .

- LC-MS : [M+H]⁺ at m/z 193.0 (theoretical 192.1) with >95% purity via reverse-phase HPLC (C18, 70:30 acetonitrile/water) .

Advanced: How can researchers resolve contradictions in reported thermal stability data?

Answer:

- Controlled DSC Studies : Perform differential scanning calorimetry under inert (N₂) vs. oxidative (air) atmospheres. Compare decomposition onset temperatures (reported range: 120–150°C) and activation energies (Kissinger method) .

- Purity Validation : Conflicting data often arise from impurities. Use elemental analysis (C, H, N, S) and orthogonal chromatography (HPLC vs. GC) to confirm purity >98% before stability testing .

Advanced: What mechanistic strategies enhance α-carbon reactivity in Michael additions?

Answer:

- Electronic Effects : The synergistic electron-withdrawing nature of -CN and -SO₂CH₃ lowers LUMO energy by ~2.5 eV (DFT calculations), accelerating nucleophilic attack .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states. Kinetic studies show a 3.5× rate increase in DMF vs. toluene .

| Solvent | ET(30) Polarity | Reaction Rate (k, s⁻¹) |

|---|---|---|

| Toluene | 33.9 | 0.015 |

| DMF | 43.8 | 0.052 |

Advanced: How to optimize enantioselectivity in asymmetric alkylations?

Answer:

- Catalyst Design : Use Cinchona-derived phase-transfer catalysts (e.g., N-benzyl quininium bromide) to achieve up to 88% ee .

- Temperature Control : Lower reaction temperatures (–20°C) reduce racemization.

- Additive Screening : Introduce 10 mol% KPF₆ to enhance ion-pairing and stereocontrol .

Advanced: What role does this compound play in drug delivery systems?

Answer:

- Prodrug Synthesis : The α-cyano group facilitates hydrolysis-triggered drug release. For example, conjugate with anticancer agents via ester linkages (e.g., doxorubicin derivatives) .

- Polymer Functionalization : Acts as a crosslinker in pH-responsive hydrogels due to its dual electrophilic centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.